

An In-Depth Technical Guide to 4-Nitrostilbene for Advanced Research

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Compound of Interest

Compound Name: 4-Nitrostilbene

Cat. No.: B3023318

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This guide provides a comprehensive technical overview of **4-Nitrostilbene**, a key organic compound with significant applications in materials science and drug development. Intended for researchers, scientists, and professionals in related fields, this document delves into the core chemical and physical properties, synthesis methodologies, and notable applications of **4-Nitrostilbene**, with a focus on its isomeric forms.

Core Identification and Molecular Architecture

4-Nitrostilbene, a derivative of stilbene, is characterized by the presence of a nitro group (-NO_2) attached to one of the phenyl rings. This substitution significantly influences the molecule's electronic properties and, consequently, its chemical behavior and applications. The compound primarily exists as two geometric isomers, (E) (trans) and (Z) (cis), which exhibit distinct physical properties and stability.

The fundamental details of **4-Nitrostilbene** are summarized below:

Identifier	(E)-4-Nitrostilbene	(Z)-4-Nitrostilbene
CAS Number	1694-20-8[1][2]	6624-53-9[3][4]
Molecular Formula	$\text{C}_{14}\text{H}_{11}\text{NO}_2$ [1][5]	$\text{C}_{14}\text{H}_{11}\text{NO}_2$ [3][4]
Molecular Weight	225.24 g/mol [1][5]	225.25 g/mol [3][4]
IUPAC Name	1-nitro-4-[(E)-2-phenylethenyl]benzene[5]	1-nitro-4-[(Z)-2-phenylethenyl]benzene

The structural difference between the (E) and (Z) isomers lies in the spatial arrangement of the substituents around the carbon-carbon double bond. The (E) isomer, being thermodynamically more stable, is the more commonly studied form.

Caption: 2D structures of (E)- and (Z)-**4-Nitrostilbene**.

Physicochemical Properties

The physicochemical properties of **4-Nitrostilbene** are crucial for its handling, application, and analysis. The properties of the more stable (E)-isomer are well-documented.

Property	Value for (E)-4-Nitrostilbene
Melting Point	155-158 °C
Boiling Point	342.8 °C at 760 mmHg (Predicted)[3]
Density	1.22 g/cm ³ (Predicted)[3]
Appearance	Yellow crystalline solid
Solubility	Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.
Flash Point	153.5 °C[3]

Synthesis Protocols: A Scientist's Perspective

The synthesis of **4-Nitrostilbene** can be achieved through several established organic reactions. The choice of method often depends on the desired isomer, required purity, and available starting materials. The Wittig and Heck reactions are two of the most prominent and reliable methods.

The Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[6][7] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[6] For the synthesis of **4-**

Nitrostilbene, this reaction typically involves the reaction of 4-nitrobenzaldehyde with a benzyl-derived phosphonium ylide.



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Caption: Generalized workflow for the Wittig synthesis of **4-Nitrostilbene**.

Experimental Protocol: Synthesis of (E)-**4-Nitrostilbene** via Wittig Reaction

- **Phosphonium Salt Preparation:** In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Ylide Generation:** Cool the solution to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at this temperature for 30 minutes.
- **Reaction with Aldehyde:** Dissolve 4-nitrobenzaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
- **Work-up:** Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (E)-**4-Nitrostilbene**.

Causality Insight: The use of a non-stabilized ylide in this reaction generally favors the formation of the (Z)-isomer under salt-free conditions, while the presence of lithium salts can promote the formation of the thermodynamically more stable (E)-isomer. The choice of solvent and base is critical in controlling the stereoselectivity.

The Heck Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another efficient route to stilbene derivatives.[8] For **4-Nitrostilbene** synthesis, this typically involves the coupling of 4-bromonitrobenzene or 4-iodonitrobenzene with styrene in the presence of a palladium catalyst and a base.[9]

Experimental Protocol: Synthesis of (E)-**4-Nitrostilbene** via Heck Reaction

- **Reaction Setup:** To a reaction vessel, add 4-bromonitrobenzene, styrene (typically in a slight excess), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or sodium acetate).
- **Solvent Addition:** Add a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
- **Reaction Conditions:** Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or gas chromatography (GC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts. Dilute the filtrate with water and extract with an organic solvent.
- **Purification:** Wash the combined organic extracts, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield pure (E)-**4-Nitrostilbene**.

Self-Validating System: The progress of the Heck reaction can be reliably monitored by the disappearance of the starting materials and the appearance of the product spot on a TLC plate. The final product's identity and purity can be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Key Applications in Scientific Research

The unique electronic structure of **4-Nitrostilbene**, featuring an electron-donating phenyl group and an electron-withdrawing nitrophenyl group connected by a conjugated π -system, gives rise to its interesting properties and applications.

Nonlinear Optics (NLO)

Substituted stilbenes, particularly those with push-pull electronic systems like **4-Nitrostilbene** derivatives, are of significant interest in the field of nonlinear optics.^{[10][11]} These molecules can exhibit large second-order nonlinear optical responses, making them candidates for applications in electro-optic modulation, frequency doubling, and other photonic technologies.^{[12][13]} The non-centrosymmetric arrangement of these chromophores in a material is a key requirement for second-harmonic generation.^[10]

Precursor in Drug Development and Biological Studies

Stilbene derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[14][15]} **4-Nitrostilbene** can serve as a versatile synthetic intermediate for the preparation of more complex, biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a library of novel compounds for pharmacological screening. For instance, certain nitrostilbene derivatives have been investigated as potential anti-influenza virus agents.^[16]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Nitrostilbene**.

- Hazard Classification: Harmful if swallowed.^[17] May cause skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^[17] Work in a well-ventilated area or under a chemical fume hood.

- Handling: Avoid formation of dust and aerosols.[17] Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling **4-Nitrostilbene**. [17][18]

Spectroscopic Characterization

The identity and purity of synthesized **4-Nitrostilbene** are typically confirmed using a suite of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The coupling constants of the vinylic protons can be used to distinguish between the (E) and (Z) isomers.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm^{-1}), the C=C double bond, and the aromatic rings.
- UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the conjugated system.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

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